molecular formula C18H21NO6 B379175 3,5-DIMETHYL 4-(3-ETHOXY-4-HYDROXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIMETHYL 4-(3-ETHOXY-4-HYDROXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B379175
M. Wt: 347.4g/mol
InChI Key: NRUIYLVEPTXHDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-DIMETHYL 4-(3-ETHOXY-4-HYDROXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a chemical compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The structure of this compound includes a pyridine ring substituted with ethoxy and hydroxy groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 4-(3-ETHOXY-4-HYDROXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multicomponent reactions (MCRs). One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions . The reaction is usually carried out in ethanol as a solvent, which aligns with the principles of green chemistry .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of catalysts, such as ionic liquids, can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 4-(3-ETHOXY-4-HYDROXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines and piperidines, which have significant applications in medicinal chemistry .

Scientific Research Applications

3,5-DIMETHYL 4-(3-ETHOXY-4-HYDROXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 4-(3-ETHOXY-4-HYDROXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with molecular targets such as calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure . This mechanism is similar to that of other 1,4-dihydropyridines used as antihypertensive agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-DIMETHYL 4-(3-ETHOXY-4-HYDROXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethoxy and hydroxy groups enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C18H21NO6

Molecular Weight

347.4g/mol

IUPAC Name

dimethyl 4-(3-ethoxy-4-hydroxyphenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C18H21NO6/c1-5-25-15-8-11(6-7-14(15)20)16-12(17(21)23-3)9-19(2)10-13(16)18(22)24-4/h6-10,16,20H,5H2,1-4H3

InChI Key

NRUIYLVEPTXHDH-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C2C(=CN(C=C2C(=O)OC)C)C(=O)OC)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=CN(C=C2C(=O)OC)C)C(=O)OC)O

Origin of Product

United States

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